Sulfachloropyrazine (sodium)

Description

BenchChem offers high-quality Sulfachloropyrazine (sodium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sulfachloropyrazine (sodium) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

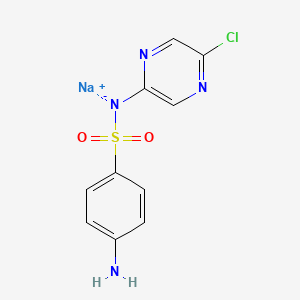

sodium;(4-aminophenyl)sulfonyl-(5-chloropyrazin-2-yl)azanide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN4O2S.Na/c11-9-5-14-10(6-13-9)15-18(16,17)8-3-1-7(12)2-4-8;/h1-6H,12H2;/q-1;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAGGLFSIKVVWCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)[N-]C2=CN=C(C=N2)Cl.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN4NaO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71720-40-6 | |

| Record name | Sodium N-(5-chloropyrazinyl)sulphanilamidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.968 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Sulfachloropyrazine Sodium

Abstract: This technical guide provides a comprehensive examination of the molecular mechanism of action of sulfachloropyrazine sodium, a key member of the sulfonamide class of antibiotics. Primarily intended for researchers, scientists, and professionals in drug development, this document delves into the biochemical pathways, enzymatic interactions, and molecular logic that underpin its bacteriostatic efficacy. We will explore its role as a competitive inhibitor of dihydropteroate synthase (DHPS) within the essential bacterial folate biosynthesis pathway, detail experimental methodologies for validating this mechanism, and discuss the molecular basis of resistance. The guide is structured to provide not only descriptive information but also the causal reasoning behind the scientific principles and experimental designs discussed.

Introduction: The Principle of Selective Toxicity

Sulfachloropyrazine sodium is a synthetic antimicrobial agent belonging to the sulfonamide family, with significant applications in veterinary medicine for treating and preventing bacterial and protozoal infections.[1][2][3][4] The therapeutic success of sulfachloropyrazine sodium, and indeed all sulfonamides, is rooted in the principle of selective toxicity. This principle exploits a fundamental metabolic difference between prokaryotic (bacterial) and eukaryotic (mammalian) cells.[5][6]

Bacteria must synthesize folic acid (vitamin B9) de novo, as they typically lack the transport systems to uptake it from their environment.[7][8] Folic acid, in its reduced form as tetrahydrofolate (THF), is a vital coenzyme in the synthesis of essential cellular components, including purines, pyrimidines (the building blocks of DNA and RNA), and certain amino acids.[][10] In stark contrast, mammals cannot synthesize folic acid and must acquire it from their diet, possessing dedicated transport mechanisms for its absorption.[6][11] Sulfachloropyrazine sodium selectively targets the bacterial synthesis pathway, a pathway absent in its mammalian hosts, thereby inhibiting bacterial growth without affecting the host's cells.[6][12] This targeted disruption makes it a powerful bacteriostatic agent, meaning it inhibits bacterial replication, allowing the host's immune system to clear the infection.[13][14]

The Core Mechanism: Competitive Inhibition of Dihydropteroate Synthase

The antibacterial action of sulfachloropyrazine sodium is precisely targeted at one specific enzymatic step in the bacterial folate biosynthesis pathway: the reaction catalyzed by dihydropteroate synthase (DHPS).[4][12][15]

The Bacterial Folate Biosynthesis Pathway

The synthesis of dihydrofolate, the precursor to the active coenzyme tetrahydrofolate, begins with two key substrates: 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) and para-aminobenzoic acid (PABA).[16] The enzyme DHPS, encoded by the folP gene, catalyzes the condensation of these two molecules to form 7,8-dihydropteroate.[17] This intermediate is then glutamated by dihydrofolate synthase (DHFS) to yield dihydrofolate (DHF). Finally, DHF is reduced by dihydrofolate reductase (DHFR) to produce the biologically active tetrahydrofolate (THF).[16][18]

Molecular Mimicry and Competitive Inhibition

The mechanism of sulfachloropyrazine sodium hinges on its structural similarity to PABA, the natural substrate of DHPS.[14][19] This molecular mimicry allows it to fit into the PABA-binding site of the DHPS enzyme. By binding to the active site, sulfachloropyrazine sodium acts as a competitive inhibitor ; it directly competes with PABA for access to the enzyme.[5][12][19] When sulfachloropyrazine sodium occupies the active site, it prevents the binding of PABA and halts the catalytic reaction, effectively blocking the synthesis of 7,8-dihydropteroate.[6][17]

This blockade has critical downstream consequences. The halt in dihydropteroate production leads to a depletion of the entire folate pool, including DHF and THF.[] Without an adequate supply of THF, the bacterial cell cannot synthesize the necessary nucleotides for DNA replication or the amino acids required for protein synthesis.[13] This cessation of critical metabolic activities prevents the bacteria from growing and dividing, resulting in a bacteriostatic effect.[5][13]

Experimental Validation of the Mechanism

To rigorously confirm that competitive inhibition of DHPS is the primary mechanism of action, a series of biochemical assays are employed. The cornerstone of this validation is the direct measurement of enzymatic activity in the presence and absence of the inhibitor.

Causality: Why a DHPS Inhibition Assay is Definitive

The most direct method to validate the mechanism is to isolate the target enzyme (DHPS) and measure its activity with its substrates (PABA and DHPPP). By demonstrating that sulfachloropyrazine sodium reduces the rate of product formation and that this inhibition can be overcome by increasing the concentration of the natural substrate (PABA), one can definitively establish a competitive inhibition model. A coupled enzyme assay is often preferred for its high-throughput capability and real-time monitoring.[20][21] This approach provides a continuous readout, which is more robust for kinetic analysis than single time-point (endpoint) assays.

Experimental Protocol: Coupled Spectrophotometric DHPS Inhibition Assay

This protocol describes a self-validating system for measuring DHPS inhibition by monitoring the consumption of NADPH, which has a distinct absorbance at 340 nm.[21]

Principle: The product of the DHPS reaction, dihydropteroate, is immediately used by an excess of a second "coupling" enzyme, dihydrofolate reductase (DHFR). DHFR reduces dihydropteroate to tetrahydropteroate, a reaction that consumes NADPH. The rate of NADPH oxidation (decrease in absorbance at 340 nm) is directly proportional to the rate of the DHPS reaction.[21]

Materials:

-

Purified recombinant DHPS enzyme

-

Purified recombinant DHFR enzyme (coupling enzyme)

-

Substrates: p-Aminobenzoic acid (PABA), 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

-

Cofactor: NADPH

-

Inhibitor: Sulfachloropyrazine sodium dissolved in DMSO

-

Assay Buffer: 50 mM HEPES (pH 7.6), 10 mM MgCl₂, 5% DMSO

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Step-by-Step Methodology:

-

Reagent Preparation: Prepare stock solutions of all reagents. Create a serial dilution of sulfachloropyrazine sodium to test a range of concentrations.

-

Assay Mixture Preparation: In each well of the microplate, prepare a reaction mixture containing the assay buffer, a fixed concentration of PABA (e.g., 5 µM), DHPPP (e.g., 5 µM), NADPH (e.g., 200 µM), and an excess of DHFR.

-

Inhibitor Addition: Add the desired concentration of sulfachloropyrazine sodium to the test wells. For control wells, add an equivalent volume of DMSO (vehicle control).

-

Control Setup (Self-Validation):

-

Positive Control (100% Activity): Reaction mixture with DMSO instead of inhibitor.

-

Negative Control (0% Activity): Reaction mixture without the DHPS enzyme. This ensures that the observed change in absorbance is dependent on DHPS.

-

Background Control: Reaction mixture without PABA or DHPPP. This controls for any non-specific NADPH degradation.

-

-

Initiation of Reaction: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding a fixed amount of the DHPS enzyme to all wells (except the negative control).

-

Kinetic Measurement: Immediately place the microplate in the spectrophotometer and begin reading the absorbance at 340 nm every 30 seconds for 20-30 minutes.

-

Data Analysis:

-

Calculate the initial reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

-

Normalize the rates of the inhibitor-containing wells to the positive control (DMSO) to calculate the percent inhibition.

-

Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[22][23]

-

Data Presentation: Quantifying Inhibitory Potency

The results of such assays are typically summarized to provide a quantitative measure of the inhibitor's potency. The half-maximal inhibitory concentration (IC₅₀) is a standard metric.

| Enzyme Source | Sulfachloropyrazine Sodium IC₅₀ (µM) |

| E. coli DHPS | Value |

| S. aureus DHPS | Value |

| Y. pestis DHPS | Value |

| Human (Control) | No inhibition detected |

| Note: This table is representative. Actual IC₅₀ values must be determined experimentally. |

Molecular Basis of Resistance

The clinical efficacy of sulfonamides has been challenged by the emergence of bacterial resistance.[8] Understanding the molecular mechanisms of resistance is crucial for drug development professionals seeking to design next-generation inhibitors.

-

Target Modification: The most common mechanism involves mutations in the bacterial folP gene, which codes for DHPS.[8][24] These mutations often occur in the active site, particularly in two flexible loops that line the PABA-binding pocket.[17][25] The resulting amino acid substitutions can reduce the binding affinity of sulfonamides for the enzyme while preserving a sufficient affinity for the natural substrate, PABA, allowing the bacterium to survive in the presence of the drug.[8]

-

Target Replacement/Bypass: A highly effective resistance strategy is the horizontal gene transfer of mobile genetic elements, such as plasmids, that carry alternative DHPS-encoding genes (sul1, sul2, sul3).[25][26] These sul genes encode for highly resistant DHPS enzyme variants that are practically insensitive to sulfonamides but function efficiently in folate synthesis.[8] This allows the bacterium to bypass the inhibition of its native DHPS enzyme entirely.

Conclusion

The mechanism of action of sulfachloropyrazine sodium is a classic example of targeted antimicrobial chemotherapy. By acting as a competitive inhibitor of dihydropteroate synthase, it exploits a key metabolic vulnerability unique to bacteria.[5][12][14] Its action is specific, potent, and validated through robust biochemical assays. For researchers and drug developers, this detailed mechanistic understanding provides a solid foundation for interpreting efficacy data, anticipating resistance patterns, and designing novel antibacterial agents that can overcome existing resistance mechanisms, potentially by targeting different sites on the enzyme or other unique steps in the folate pathway.[17][27]

References

- Study.com. Sulfonamide: Mechanism of Action & Uses.

- ZCPC. (2025). Understanding Sulfachloropyrazine Sodium: An Overview of Its Role in Medicine.

- BOC Sciences. Sulfonamide Antibiotics: Definition, Mechanism and Research.

- Wikipedia. Sulfonamide (medicine).

- SpringerLink. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.

- MSD Manual Professional Edition. Sulfonamides.

- PubMed. The folic acid biosynthesis pathway in bacteria: evaluation of potential for antibacterial drug discovery.

- Ningbo Creatop Chemical Co., Ltd. (2025).

- PubMed Central. Utility of the Biosynthetic Folate Pathway for Targets in Antimicrobial Discovery.

- Beijing Entrepreneur Science & Trading Co., Ltd.

- MedChemExpress. Sulfaclozine sodium (Sulfachloropyrazine sodium).

- ZCPC. (2025). The Role and Applications of Sulfachloropyrazine Sodium in Pharmaceutical Chemistry.

- PDB-101.

- Food Science and Technology.

- ResearchGate. Summarized pathway of folic acid metabolism, including bacterial de novo synthesis.

- BenchChem. Azosulfamide as a Dihydropteroate Synthase Inhibitor: A Technical Guide.

- PubMed Central.

- National Institutes of Health. Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents.

- ACS Publications. (2014).

- ResearchGate. (2025).

- International Journal of Creative Research Thoughts.

- ZCPC. (2025).

- National Institutes of Health.

- Wikipedia.

- Patsnap Synapse. (2024). What are DHPS inhibitors and how do they work?.

- PubMed.

- PubMed. Sulfonamide resistance: mechanisms and trends.

- bioRxiv. (2022). Molecular mechanism of plasmid-borne resistance to sulfonamides.

- PLOS One. Sulfonamide-Resistant Bacteria and Their Resistance Genes in Soils Fertilized with Manures from Jiangsu Province, Southeastern China.

Sources

- 1. Sulfachloropyrazine Sodium Monohydrate CAS 1392129-96-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Understanding Sulfachloropyrazine Sodium: A Comprehensive Overview for Pharmaceutical Professionals-ZCPC [en.zcpc.net]

- 4. Sulfachloropyrazine Sodium-ZCPC [en.zcpc.net]

- 5. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 6. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 7. The folic acid biosynthesis pathway in bacteria: evaluation of potential for antibacterial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sulfonamide resistance: mechanisms and trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Utility of the Biosynthetic Folate Pathway for Targets in Antimicrobial Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 12. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]

- 13. study.com [study.com]

- 14. Understanding Sulfachloropyrazine Sodium: An Overview of Its Role in Medicine-ZCPC [en.zcpc.net]

- 15. Sulfachloropyrazine Sodium: An In-Depth Exploration of Its Pharmacological Properties-ZCPC [en.zcpc.net]

- 16. researchgate.net [researchgate.net]

- 17. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. PDB-101: Global Health: Antimicrobial Resistance: undefined: Folate Synthesis [pdb101.rcsb.org]

- 19. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Catalysis and sulfa drug resistance in dihydropteroate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. biorxiv.org [biorxiv.org]

- 26. Sulfonamide-Resistant Bacteria and Their Resistance Genes in Soils Fertilized with Manures from Jiangsu Province, Southeastern China | PLOS One [journals.plos.org]

- 27. Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

Sulfachloropyrazine sodium chemical properties and structure

Abstract

Sulfachloropyrazine sodium, a prominent member of the sulfonamide class of antimicrobials, is a synthetic compound widely utilized in veterinary medicine for its potent antibacterial and antiprotozoal activity. Its primary application is in the management of coccidiosis and bacterial infections in poultry and livestock.[1] This guide provides a comprehensive technical overview of the chemical identity, structural features, and core physicochemical properties of sulfachloropyrazine sodium. It details the compound's mechanism of action through the inhibition of folic acid synthesis and offers validated, step-by-step protocols for its chemical synthesis and analytical characterization by high-performance liquid chromatography (HPLC). Furthermore, this document includes an expert analysis of its spectroscopic characteristics and outlines a framework for assessing its chemical stability, providing a critical resource for professionals engaged in drug development, quality control, and research involving this important veterinary drug.

Chemical Identity and Nomenclature

Sulfachloropyrazine sodium is the sodium salt of the parent compound sulfaclozine (sulfachloropyrazine). It is most commonly available as the monohydrate form, which enhances its stability and solubility in aqueous formulations.[2][3] Establishing the precise identity is critical for regulatory compliance and scientific accuracy.

| Identifier | Value | Source(s) |

| Common Names | Sulfachloropyrazine sodium; Sulfaclozine sodium | [4][5] |

| Systematic (IUPAC) Name | sodium;(4-aminophenyl)sulfonyl-(6-chloropyrazin-2-yl)azanide;hydrate | [2] |

| CAS Number | 23307-72-4 (Anhydrous Sodium Salt) | [5] |

| 1392129-96-2 (Monohydrate) | [2][3] | |

| 102-65-8 (Parent Compound: Sulfaclozine) | [6] | |

| Molecular Formula | C₁₀H₈ClN₄NaO₂S (Anhydrous Sodium Salt) | [5] |

| C₁₀H₁₀ClN₄NaO₃S (Monohydrate) | [2] | |

| FDA UNII | KPM50228FR (Monohydrate) | [2] |

Molecular Structure and Conformation

The molecular architecture of sulfachloropyrazine sodium consists of a central benzenesulfonamide core, which is characteristic of all sulfa drugs. This core is substituted with an amino group at the para-position of the benzene ring and a 6-chloropyrazinyl group on the sulfonamide nitrogen. The sodium ion replaces the acidic proton of the sulfonamide nitrogen, forming the salt.

2D Chemical Structure

The structural connectivity is illustrated below. The negative charge is delocalized across the sulfonamide group, and the sodium atom exists as a counter-ion.

Structural Identifiers

-

SMILES: C1=CC(=CC=C1N)S(=O)(=O)[N-]C2=CN=CC(=N2)Cl.O.[Na+][2]

-

InChI Key: PCDSLLFCMAPONC-UHFFFAOYSA-N (Monohydrate)[2]

Physicochemical Properties

The physicochemical properties of a drug substance are paramount as they influence its formulation, delivery, and pharmacokinetic profile. Sulfachloropyrazine sodium is formulated as a water-soluble powder for administration, a direct consequence of its salt form.

| Property | Value | Source(s) |

| Molecular Weight | 306.70 g/mol (Anhydrous Sodium Salt)324.72 g/mol (Monohydrate) | [2][5] |

| Appearance | Off-white to light yellow crystalline powder | [3][6] |

| Melting Point | 280-286 °C (Decomposes) | [3] |

| Solubility | Highly soluble in waterSlightly soluble in methanolSlightly soluble in ethanol, acetoneInsoluble in chloroform | [6] |

| pKa (of parent, Sulfaclozine) | 4.83 ± 0.10 (Predicted) | [1] |

| UV Absorption (λmax) | 261, 323 nm | [5] |

Mechanism of Action: Inhibition of Folate Synthesis

As a sulfonamide, sulfachloropyrazine sodium exerts its antimicrobial and antiprotozoal effects by acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS).[4] This enzyme is crucial for the de novo synthesis of folic acid in susceptible bacteria and protozoa.

Causality of Action:

-

Structural Mimicry: Sulfachloropyrazine is a structural analog of para-aminobenzoic acid (PABA), the natural substrate for DHPS.

-

Competitive Inhibition: The drug competes with PABA for the active site of the DHPS enzyme.

-

Folate Synthesis Blockade: By binding to the enzyme, it prevents the condensation of PABA with dihydropteridine pyrophosphate, a critical step in the formation of dihydropteroic acid, a precursor to folic acid.

-

Inhibition of Growth: Folic acid is an essential cofactor for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. By halting folic acid production, the drug prevents pathogen replication, resulting in a bacteriostatic or protozoostatic effect.[4]

Chemical Synthesis: A Step-by-Step Protocol

The synthesis of sulfachloropyrazine sodium is typically achieved through a nucleophilic aromatic substitution reaction followed by salt formation. The following protocol is a representative example adapted from established patent literature.

Workflow for Synthesis and Purification

Sources

- 1. Page loading... [guidechem.com]

- 2. Sodium Sulfachloropyrazine Monohydrate | C10H10ClN4NaO3S | CID 71588002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sulfachloropyrazine Sodium Monohydrate CAS 1392129-96-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 4. Sulfaclozine - Wikipedia [en.wikipedia.org]

- 5. caymanchem.com [caymanchem.com]

- 6. Sulfachloropyrazine Sodium Raw Material, API CAS 1392129-96-2 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

Sulfachloropyrazine Sodium: A Technical Guide for Veterinary Drug Research and Development

This guide provides an in-depth technical overview of Sulfachloropyrazine sodium, a broad-spectrum sulfonamide antibiotic pivotal in veterinary medicine. Designed for researchers, scientists, and drug development professionals, this document synthesizes the core scientific principles, field-proven applications, and detailed analytical methodologies pertinent to this compound. We will delve into its biochemical mechanisms, pharmacokinetic profile, and established clinical uses, with a focus on the causal relationships that underpin its therapeutic efficacy and the technical considerations for its continued development and evaluation.

Introduction: A Stalwart in Veterinary Anti-Infective Therapy

Sulfachloropyrazine sodium is a synthetic antimicrobial agent belonging to the sulfonamide class of drugs.[1][2] It is widely utilized in veterinary medicine for the treatment and prevention of various bacterial and protozoal infections, particularly in livestock and poultry.[1] Its primary applications include combating coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, as well as bacterial infections such as fowl cholera (Pasteurella multocida) and fowl typhoid (Salmonella gallinarum).[3][4] The compound is typically administered orally, often via drinking water or feed, making it a practical choice for treating large flocks of animals.[1]

Mechanism of Action: Competitive Inhibition of Folic Acid Synthesis

The therapeutic effect of Sulfachloropyrazine sodium, like all sulfonamides, is rooted in its ability to disrupt the synthesis of folic acid (vitamin B9) in susceptible microorganisms.[3][4] Folic acid is an essential nutrient for the synthesis of nucleic acids (DNA and RNA) and certain amino acids.[3]

Bacteria and protozoa must synthesize their own folic acid from a precursor molecule called para-aminobenzoic acid (PABA). Sulfachloropyrazine sodium is a structural analog of PABA and acts as a competitive antagonist for the bacterial enzyme dihydropteroate synthase.[3] By binding to the active site of this enzyme, it prevents the conversion of PABA into dihydropteroic acid, a crucial intermediate in the folic acid synthesis pathway. This blockade of folic acid production ultimately halts the growth and replication of the pathogen.[3]

The peak activity of Sulfachloropyrazine sodium against coccidia is during the second-generation schizont stage of their life cycle, and it also has some effect on the first-generation schizonts.[4] However, it is not effective against the sexual stages of the parasite's life cycle.[4]

Spectrum of Activity and Clinical Applications

Sulfachloropyrazine sodium possesses a broad spectrum of activity against a range of Gram-positive and Gram-negative bacteria, as well as protozoa.[1] Its primary and most well-documented use is in the poultry industry.

Coccidiosis in Poultry and Rabbits

Coccidiosis is a major concern in commercial poultry production, causing significant economic losses due to mortality, reduced weight gain, and poor feed conversion. Sulfachloropyrazine sodium is highly effective against multiple species of Eimeria that infect chickens, turkeys, and rabbits.[1] It is often used for the therapeutic treatment of outbreaks, as it can quickly reduce clinical signs such as bloody diarrhea and dehydration.[1]

Fowl Cholera and Fowl Typhoid

Beyond its anticoccidial properties, Sulfachloropyrazine sodium is also indicated for the treatment of bacterial diseases in poultry. It is effective against Pasteurella multocida, the causative agent of fowl cholera, and Salmonella gallinarum, which causes fowl typhoid.[3]

Other Applications

The drug is also used to treat enteritis and bacterial diarrhea in other species, including pigs, calves, and sheep.[1] For coccidiosis in lambs, a 3% solution can be administered orally for 3-5 days.[4]

Pharmacokinetics and Residue Depletion

Understanding the pharmacokinetic profile of Sulfachloropyrazine sodium is critical for optimizing dosing regimens and ensuring food safety through appropriate withdrawal times.

Absorption, Distribution, Metabolism, and Excretion

Following oral administration, Sulfachloropyrazine sodium is rapidly absorbed from the gastrointestinal tract, with peak blood concentrations typically reached within 3-4 hours.[4] It is distributed throughout the body tissues. The drug is metabolized in the liver and primarily excreted through the kidneys in the urine.[4]

Studies in broiler chickens have shown that the drug's disposition can be affected by the health status of the animal. For instance, in chickens infected with Eimeria tenella, the absorption half-life and time to reach maximal serum concentrations were significantly higher compared to healthy chickens.[5] This is likely due to alterations in intestinal integrity and motility caused by the coccidial infection.[5]

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of Sulfachloropyrazine sodium in broiler chickens from a selected study.

| Parameter | Value (Oral Administration) | Reference |

| Time to Peak Concentration (Tmax) | 23.41 ± 3.78 h (in infected chickens) | [5] |

| Absorption Half-life (t1/2a) | 17.24 ± 3.50 h (in infected chickens) | [5] |

| Accumulation Index | 1.22 ± 0.13 (in infected chickens) | [5] |

Note: Parameters can vary based on factors such as dosage, formulation, and the physiological state of the animal.

Residue Depletion and Withdrawal Times

The depletion of drug residues from edible tissues is a crucial aspect of food safety. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are common methods for monitoring sulfachloropyrazine residues.[6][7]

Residue depletion studies have shown that Sulfachloropyrazine can be detected in edible tissues for several days post-treatment.[6] Withdrawal periods are established to ensure that residue levels fall below the maximum residue limits (MRLs) set by regulatory agencies. For broiler chickens, the withdrawal period is typically 1 day, while for turkeys, it is 4 days.[4] It is important to note that the drug is prohibited for use in laying hens and birds over 16 weeks of age due to the potential for residues in eggs.[4]

Drug Combinations for Enhanced Efficacy

To broaden the spectrum of activity and combat the development of drug resistance, Sulfachloropyrazine sodium is often used in combination with other antimicrobial agents.

Combination with Diaveridine

A common and synergistic combination is Sulfachloropyrazine sodium with Diaveridine, a dihydrofolate reductase inhibitor.[3] Diaveridine acts on a subsequent step in the folic acid synthesis pathway, inhibiting the enzyme dihydrofolate reductase. This sequential blockade of two key enzymes in the same metabolic pathway results in a potent synergistic and often bactericidal effect.[3] This combination is particularly effective in treating coccidiosis and can help overcome resistance to sulfonamides alone.[3]

Research Methodologies: A Guide for a Senior Application Scientist

For drug development and regulatory approval, robust and standardized experimental protocols are essential. The following sections provide an overview of key methodologies for evaluating the efficacy and safety of Sulfachloropyrazine sodium.

In-Vivo Anticoccidial Efficacy Studies in Poultry

The evaluation of anticoccidial drugs in poultry is typically conducted through a series of controlled studies, including battery cage and floor pen trials, as outlined by regulatory bodies like the World Association for the Advancement of Veterinary Parasitology (WAAVP) and the FDA.[8][9]

Experimental Protocol: In-Vivo Anticoccidial Efficacy Study

-

Animal Selection and Housing:

-

Use day-old broiler chicks from a commercial hatchery, ensuring they are from a coccidia-free source.[9]

-

House the birds in wire-floored battery cages to prevent reinfection from feces.[9]

-

Provide ad libitum access to a standard, non-medicated broiler starter feed and water.

-

Maintain appropriate environmental conditions (temperature, humidity, lighting).

-

-

Experimental Design:

-

Randomly allocate chicks to different treatment groups with sufficient replication (e.g., 10 birds per replicate, 3-4 replicates per group).

-

Typical treatment groups include:

-

Group A: Uninfected, untreated control.

-

Group B: Infected, untreated control.

-

Group C, D, E...: Infected, treated with varying doses of Sulfachloropyrazine sodium.

-

Group F: Infected, treated with a reference anticoccidial drug.

-

-

-

Infection:

-

Treatment:

-

Administer Sulfachloropyrazine sodium through the drinking water or feed, starting 24-48 hours before or at the time of infection and continuing for a specified period (e.g., 3-5 days).[10]

-

-

Data Collection and Evaluation:

-

Mortality: Record daily mortality.

-

Weight Gain: Measure body weight at the start and end of the experimental period.

-

Feed Conversion Ratio (FCR): Calculate the FCR for each group.

-

Lesion Scoring: At a predetermined time post-infection (e.g., 6-7 days), euthanize a subset of birds from each group and score the intestinal lesions caused by coccidia using a standardized scoring system (e.g., Johnson and Reid, 1970).

-

Oocyst Counts: Collect fecal samples from each group and determine the number of oocysts per gram of feces (OPG) using a McMaster chamber.[10]

-

-

Statistical Analysis:

-

Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatment groups.

-

Analytical Methodology for Residue Determination

Accurate quantification of drug residues in edible tissues is essential for regulatory compliance and consumer safety. HPLC and LC-MS/MS are the preferred methods for their sensitivity and specificity.

Experimental Protocol: HPLC Determination of Sulfachloropyrazine in Chicken Tissues

This protocol is a synthesized example based on common practices described in the literature.[6][12]

-

Sample Preparation and Extraction:

-

Homogenize 2-5 grams of minced tissue (muscle, liver, or kidney) with a suitable solvent such as acetonitrile.[6]

-

Centrifuge the homogenate to separate the solvent layer.

-

Perform a second extraction of the pellet to ensure complete recovery.

-

Combine the supernatants and proceed with a liquid-liquid extraction or solid-phase extraction (SPE) for cleanup. A common SPE cartridge is an Oasis MCX.[6]

-

Evaporate the cleaned extract to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume of the mobile phase.

-

-

Chromatographic Conditions:

-

HPLC System: A standard HPLC system with a UV or photodiode array (PDA) detector.

-

Column: A C18 or C8 reversed-phase column (e.g., Bio Sil C-8 HL 5 μm).[12]

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile).[6] The pH of the mobile phase is a critical parameter for achieving good separation.

-

Flow Rate: Typically 1.0 - 1.5 mL/min.

-

Detection: UV detection at a wavelength of approximately 270 nm.[6]

-

Injection Volume: 20-50 µL.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of Sulfachloropyrazine sodium of known concentrations.

-

Quantify the drug concentration in the tissue samples by comparing the peak area of the analyte with the calibration curve.

-

The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

-

LC-MS/MS for Higher Sensitivity and Confirmation

For confirmatory analysis and lower detection limits, LC-MS/MS is the method of choice.[7] The sample preparation is similar to that for HPLC, but the detection is performed using a mass spectrometer. The use of multiple reaction monitoring (MRM) provides high selectivity and sensitivity for the analyte.[7]

Conclusion

Sulfachloropyrazine sodium remains a valuable and effective therapeutic agent in veterinary medicine, particularly for the control of coccidiosis and bacterial infections in poultry. Its well-understood mechanism of action, rapid absorption, and efficacy make it a cornerstone of many animal health programs. For researchers and drug development professionals, a thorough understanding of its pharmacology, coupled with the application of robust analytical and in-vivo testing methodologies, is essential for its responsible and effective use, as well as for the development of next-generation anti-infective therapies. Continued research into its pharmacokinetic properties, potential for resistance, and synergistic combinations will further solidify its role in promoting animal health and welfare.

References

- Anderson, N. G., Alpaugh, W. C., & Baughn, C. O. (1974). Effect of sulfachloropyrazine in the drinking water of chickens infected experimentally with fowl cholera. Avian Diseases, 18(3), 410–415.

- Chapman, H. D., Barta, J. R., Blake, D., Gruber, A., Jenkins, M., Smith, N. C., Suo, X., & Tomley, F. M. (2004). World Association for the Advancement of Veterinary Parasitology (W.A.A.V.P.) guidelines for evaluating the efficacy of anticoccidial drugs in chickens and turkeys. Veterinary Parasitology, 124(3-4), 115–143.

- Chapman, H. D., Cherry, T. E., Danforth, H. D., Richards, J., Shirley, M. W., & Williams, R. B. (2002). Sustainable coccidiosis control in poultry production: the role of live vaccines. International Journal for Parasitology, 32(5), 617–629.

- FDA/CVM. (2015). Guidance for Industry #163: Evaluating the Effectiveness of Anticoccidial Drugs in Food-Producing Animals. U.S.

- Haritova, A. M., Lashev, L. D., & Koinarski, V. C. (2013). Sulfachloropyrazine disposition in Eimeria tenella infected chickens. Veterinarski Arhiv, 83(2), 211–222.

- Hassan, M. S., El-Kholy, M. S., & El-komy, A. A. (2015). Determination of sulphachloropyrazine-diaveridine residues by high performance liquid chromatography in broiler edible tissues. Journal of Advanced Veterinary and Animal Research, 2(2), 159–168.

- Łebkowska-Wieruszewska, B., & Kowalski, C. (2010). High performance liquid chromatography determination of sulphachlorpyrazine residues in broiler and turkey edible tissues.

- Matsuzawa, T., & Kitano, N. (1974). Studies on the Mode of Action of Sulfachloropyrazine against Coccidia in Chickens. Japanese Poultry Science, 11(3), 75–80.

- Pokrant, E., Medina, F., Maddaleno, A., San Martín, B., & Cornejo, J. (2018). Determination of sulfachloropyridazine residue levels in feathers from broiler chickens after oral administration using liquid chromatography coupled to tandem mass spectrometry. PLoS ONE, 13(7), e0200206.

- Sentepe, I., & Yazar, E. (2010). Pharmacokinetic of sulfaclozine in broiler chickens. Food and Chemical Toxicology, 48(1), 448–451.

- Sichilongo, K. F., Muckoya, V. A., & Nindi, M. M. (2015). A rapid and sensitive LC-MS/MS method for the determination of multi-class residues of antibiotics in chicken liver. South African Journal of Chemistry, 68, 1–8.

- Tarozzi, F. (1974). [Combination of anticoccidial drugs: experimental studies of the efficacy of the sulfachloropyrazine-diaveridine-ethopabate combination in the prevention of avian coccidiosis].

- ZCPC. (2025). Understanding Sulfachloropyrazine Sodium: A Key Player in Veterinary Medicine. ZCPC Pharmaceuticals.

-

Discovery Fine Chemicals. (n.d.). Sulfaclozine Sodium. Retrieved from [Link]

-

Ecotec Chemicals. (n.d.). Sulfachloropyrazine Sodium. Retrieved from [Link]

-

Hyasen. (n.d.). Sulfachloropyridazine Sodium(23282-55-5). Retrieved from [Link]

-

Fengchen Group. (n.d.). Sulfachloropyrazine Sodium Raw Material, API CAS 1392129-96-2. Retrieved from [Link]

- Li, Y., & Bu, S. (2014). A simple and sensitive UHPLC-MS/MS method for the determination of sulfachloropyrazine sodium in chicken plasma and application in a comparative pharmacokinetic study. Analytical Methods, 6(15), 5894–5899.

- Google Patents. (n.d.). CN102247386A - Soluble powder used for treating poultry coccidiosis.

-

Hebei Weierli Animal Pharmaceutical Group Co., Ltd. (n.d.). Clinical application of sulfaclozine sodium. Retrieved from [Link]

-

ZCPC Pharmaceuticals. (2025). Understanding Sulfachloropyrazine Sodium: A Comprehensive Overview for Pharmaceutical Professionals. Retrieved from [Link]

-

Beijing Entrepreneur Science & Trading Co., Ltd. (n.d.). Sulfachloropyridazine Sodium CAS 23282-55-5. Retrieved from [Link]

-

News-Medical.net. (2025). Sulfachloropyrazine Sodium: An In-Depth Examination of Its Side Effects. Retrieved from [Link]

-

Knowledge. (2019). Sulfacloprazine sodium anticoccidial method. Retrieved from [Link]

Sources

- 1. ecotec.vn [ecotec.vn]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Clinical application of sulfaclozine sodium - pharmaceutical raw materials both for vet and human [cnarshine.com]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. Determination of sulphachloropyrazine-diaveridine residues by high performance liquid chromatography in broiler edible tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of sulfachloropyridazine residue levels in feathers from broiler chickens after oral administration using liquid chromatography coupled to tandem mass spectrometry | PLOS One [journals.plos.org]

- 7. World Association for the Advancement of Veterinary Parasitology (WAAVP) guidelines for evaluating the efficacy of anticoccidial drugs in chickens and turkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fda.gov [fda.gov]

- 9. Anticoccidial Effect of Herbal Powder “Shi Ying Zi” in Chickens Infected with Eimeria tenella - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Determination of sulfachloropyridazine residue levels in feathers from broiler chickens after oral administration using liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Sulfachloropyrazine sodium discovery and history

An In-depth Technical Guide to the Discovery and History of Sulfachloropyrazine Sodium

Prepared by a Senior Application Scientist

Abstract

Sulfachloropyrazine sodium is a prominent synthetic antimicrobial agent belonging to the sulfonamide class of drugs.[1][2] Since its development, it has become a cornerstone therapeutic in veterinary medicine, particularly for the treatment and control of protozoal and bacterial infections in poultry and livestock.[3][4][5][6] Its primary application is in combating coccidiosis, a parasitic disease of the intestinal tract caused by Eimeria species, as well as treating infections like fowl cholera (Pasteurella multocida) and fowl typhoid (Salmonella gallinarum).[4][5] The compound exerts its bacteriostatic and coccidiostatic effect by acting as a competitive antagonist of para-aminobenzoic acid (PABA) in the microbial folic acid synthesis pathway, thereby inhibiting pathogen growth and replication.[1][7] This guide provides a comprehensive technical overview of the historical context of its discovery, its synthesis, mechanism of action, the experimental methodologies used for its validation, and its enduring role in animal health.

A Legacy of Discovery: The Historical Context of Sulfa Drugs

The development of sulfachloropyrazine sodium is rooted in the revolutionary discovery of sulfonamides in the 1930s. This era marked the dawn of modern antimicrobial chemotherapy, initiating a departure from treatments based on arsenic and heavy metals. The journey began with the discovery that Prontosil, a dye, was metabolized in the body to an active antibacterial compound, sulfanilamide. This breakthrough established the core principle of sulfonamide action: competitive antagonism. These "sulfa drugs" were the first broadly effective systemic antimicrobials and laid the scientific groundwork for the development of more potent and specialized derivatives, including those with heterocyclic substitutions like the pyrazine ring, which would later characterize sulfachloropyrazine.[1]

The Genesis of Sulfachloropyrazine Sodium

The Agricultural Imperative: A Need for Potent Coccidiostats

The mid-20th century saw a rapid intensification of the poultry industry. With this growth, coccidiosis emerged as a major economic threat, causing significant morbidity, mortality, and production losses in broiler chickens.[8] The causative protozoan parasite, Eimeria, is ubiquitous in poultry farming environments.[8] This created an urgent need for effective, water-soluble, and fast-acting therapeutic agents that could be administered easily to large flocks to control clinical outbreaks. Existing prophylactic programs were not always sufficient, necessitating the development of potent coccidiocidal compounds for treatment.[8] Sulfachloropyrazine sodium was developed to meet this critical need, offering a powerful solution for managing intestinal diseases in livestock.[4]

Chemical Design and Synthesis

The precise origin of sulfachloropyrazine's first synthesis is not detailed in a single seminal publication but is elucidated through various chemical patents and synthesis methodologies. The core chemical strategy involves the condensation of a substituted pyrazine ring with a sulfanilamide backbone.

A representative synthesis pathway involves two main steps:

-

Condensation: 2,6-dichloropyrazine is reacted with 4-aminobenzenesulfonamide (sulfanilamide). This reaction typically occurs at elevated temperatures in the presence of an acid-binding agent, such as potassium carbonate or sodium hydroxide, and may use a solvent like toluene or dimethylformamide.[9][10][11]

-

Salt Formation: The resulting compound, sulfachloropyrazine, is then treated with a sodium hydroxide solution. This deprotonates the sulfonamide nitrogen, forming the highly water-soluble sodium salt.[9][10] The final product is then isolated through crystallization, filtration, and drying.[10]

This design was strategic; the pyrazine ring is central to its activity, and the sodium salt form significantly enhances its water solubility, a crucial feature for administration in the drinking water of farm animals.[3][12]

Physicochemical Profile

| Property | Description | Source(s) |

| Chemical Name | 4-amino-N-(6-chloro-2-pyrazinyl)benzenesulfonamide sodium | [9] |

| Molecular Formula | C₁₀H₈ClN₄NaO₂S | [12] |

| Appearance | White to light yellow crystalline powder | [3][9][12] |

| Solubility | Highly soluble in water, soluble in methanol | [3][12][13] |

Mechanism of Action: Competitive Inhibition of Folate Synthesis

The therapeutic efficacy of sulfachloropyrazine sodium is derived from its targeted disruption of a metabolic pathway essential for microbial survival but absent in host animals.

The Dihydropteroate Synthase Target

Like all sulfonamides, sulfachloropyrazine is a structural analog of para-aminobenzoic acid (PABA).[7] Bacteria and protozoa like Eimeria cannot utilize pre-formed folic acid from their environment and must synthesize it de novo.[7] A critical enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the conversion of PABA and dihydropteridine pyrophosphate into dihydropteroate.

Pathway Disruption and Bacteriostasis

Due to its structural similarity to PABA, sulfachloropyrazine acts as a competitive inhibitor, binding to the active site of the DHPS enzyme.[7][12] This action blocks the synthesis of dihydropteroate and, consequently, the production of dihydrofolic acid and its active form, tetrahydrofolic acid. Tetrahydrofolic acid is an essential cofactor for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA.[7] By starving the pathogen of these necessary components, sulfachloropyrazine halts cell division and replication, exerting a microbiostatic (inhibiting growth) rather than a microbiocidal (killing) effect.[1][7] This allows the host's immune system to effectively clear the infection.[1][7]

Visualized Signaling Pathway

Caption: Competitive inhibition of the microbial folic acid synthesis pathway by sulfachloropyrazine.

Key Experimental Methodologies

The validation of a new antimicrobial agent requires a rigorous cascade of in vitro and in vivo testing. The following protocols are representative of the standard methodologies used to characterize sulfachloropyrazine sodium.

Protocol: In Vitro Susceptibility Testing

This protocol determines the Minimum Inhibitory Concentration (MIC) of the drug against a target pathogen.

-

Preparation: A series of two-fold serial dilutions of sulfachloropyrazine sodium are prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria).

-

Inoculation: Each dilution is inoculated with a standardized concentration of the test microorganism.

-

Incubation: The samples are incubated under optimal growth conditions (e.g., 37°C for 18-24 hours).

-

Analysis: The MIC is determined as the lowest concentration of the drug that visibly inhibits the growth of the microorganism.

Protocol: In Vivo Efficacy in an Avian Coccidiosis Model

This workflow is essential for confirming the therapeutic effect in the target species.[8][14]

-

Animal Acclimation: Broiler chickens, confirmed to be free of coccidial infection, are housed in controlled environments and acclimated.[8]

-

Group Allocation: Chickens are randomly assigned to several groups:

-

Group A: Uninfected, Untreated (Negative Control)

-

Group B: Infected, Untreated (Positive Control)

-

Group C: Infected, Treated with Sulfachloropyrazine Sodium

-

-

Experimental Infection: Chickens in Groups B and C are orally inoculated with a known number of sporulated Eimeria oocysts (e.g., Eimeria tenella).[8][15]

-

Treatment Administration: At the onset of clinical signs (or at a predetermined time post-infection), Group C receives sulfachloropyrazine sodium administered via the drinking water for 3-5 consecutive days.[8]

-

Data Collection: Throughout the trial, key parameters are measured, including mortality, body weight, and fecal oocyst counts.

-

Efficacy Calculation: The efficacy of the treatment is determined by comparing the reduction in oocyst shedding, lesion scores, and mortality in the treated group relative to the infected-untreated control group.

Protocol: Pharmacokinetic Analysis via HPLC

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile is critical. High-Performance Liquid Chromatography (HPLC) is a standard method for this analysis.[8][16][17]

-

Dosing: A single oral or intravenous dose of sulfachloropyrazine sodium is administered to healthy and/or infected chickens.[8][18]

-

Sample Collection: Blood samples are collected into heparinized tubes at multiple time points post-administration (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours). Tissue samples (liver, kidney, muscle) may also be collected.[8][17]

-

Sample Preparation: Plasma is separated by centrifugation. Drug is extracted from plasma or homogenized tissue using a suitable organic solvent (e.g., acetonitrile).[17]

-

HPLC Analysis: The extracted sample is injected into an HPLC system equipped with an appropriate column and a UV or mass spectrometry (MS/MS) detector to separate and quantify the concentration of sulfachloropyrazine.[8][16]

-

Data Modeling: The resulting concentration-time data is analyzed using pharmacokinetic software to calculate key parameters like half-life (t½), maximum concentration (Cmax), and time to maximum concentration (Tmax).

Visualized Experimental Workflow

Caption: Workflow for an in vivo efficacy trial of sulfachloropyrazine sodium against avian coccidiosis.

Pharmacokinetic and Efficacy Data Summary

The following table summarizes representative data from scientific literature, illustrating the pharmacokinetic profile and efficacy of sulfachloropyrazine.

| Parameter | Species | Value | Finding | Source(s) |

| Tmax (Oral) | Broiler Chicken | 22.88 h | Time to reach maximum serum concentration after oral administration. | [18] |

| Absorption Half-life | E. tenella Infected Chicken | 17.24 ± 3.50 h | Absorption was significantly slower in infected chickens compared to healthy ones. | [8] |

| Bioavailability (Oral) | Broiler Chicken | ~45% (when co-administered with Diaveridine) | The presence of other drugs can influence bioavailability. | [16] |

| Efficacy vs. Coccidiosis | Rabbit (Natural Infection) | Oocyst count reduced from 280.33 x 10³ to 0.44 x 10³ opg | Demonstrates high efficacy in reducing parasite load. | [14] |

Note: Pharmacokinetic values can vary significantly based on the health status of the animal, formulation, and co-administered drugs.[8][19]

Conclusion and Legacy

The discovery and development of sulfachloropyrazine sodium represent a significant advancement in veterinary pharmacology. Born from the foundational principles of sulfa drug chemistry, it was tailored to address the pressing economic and animal welfare issue of coccidiosis in intensive agriculture. Its high efficacy, water solubility, and broad-spectrum activity against both protozoa and bacteria have cemented its role as an essential tool for veterinarians.[2][4][5] While the ongoing challenge of antimicrobial resistance necessitates continued research and stewardship, the history of sulfachloropyrazine sodium serves as a prime example of targeted drug design that successfully translated chemical innovation into a durable solution for animal health worldwide.

References

- Sulfachloropyrazine Sodium: An In-Depth Exploration of Its Pharmacological Properties. (2025). [Source Not Available].

- Understanding Sulfachloropyrazine Sodium: An Overview of Its Role in Medicine-ZCPC. (2025). ZCPC.

- Sulfachloropyrazine disposition in Eimeria tenella infected chickens. (2013). CABI Digital Library.

- Sulfachloropyrazine Sodium Monohydrate CAS 1392129-96-2. Beijing Entrepreneur Science & Trading Co., Ltd.

- Sulfachloropyrazine Sodium. Ecotec Chemicals.

- Sulfaclozine (Sulfachloropyrazine). MedChemExpress.

- Synthetic method of sulfachloropyrazine sodium. (Patent CN111217760B).

- Sulfaclozine Sodium - 23307-72-4. Discovery Fine Chemicals.

- Sulfachloropyrazine Sodium: An In-Depth Examination of Its Side Effects. (2025). [Source Not Available].

- Sulfachloropyridazine Sodium CAS 23282-55-5. Beijing Entrepreneur Science & Trading Co., Ltd.

- Sulfachloropyrazine Sodium Raw M

- Sulfaclozine. Wikipedia.

- Process for preparing sulfachloropyrazine sodium. (Patent CN104945338A).

- Pharmacokinetic aspects of a sulphachloropyridazine trimethoprim preparation in normal and diseased fowl. (1990). PubMed.

- Preparation method of sulfaclozine sodium. (Patent CN102617489A).

- Preparation method of sulfachloropyrazine sodium. (Patent CN104910081A).

- A simple and sensitive UHPLC-MS/MS method for the determination of sulfachloropyrazine sodium in chicken plasma and application in a comparative pharmacokinetic study. (2014). RSC Publishing.

- [Effectiveness of sulfachlorpyrazine in coccidiosis of rabbits]. (1973). PubMed.

- Determination of sulphachloropyrazine-diaveridine residues by high performance liquid chromatography in broiler edible tissues. (2015). PMC - NIH.

- Efficacy of Sulphachloropyrazine, Amprolium Hydrochloride, Trimethoprim-Sulphamethoxazole, and Diclazuril against Experimental and Natural Rabbit Coccidiosis. (2018). PubMed.

- Efficacy of Sulphachloropyrazine, Amprolium Hydrochloride, Trimethoprim-Sulphamethoxazole, and Diclazuril against Experimental and N

- Understanding Sulfachloropyrazine Sodium: A Comprehensive Overview for Pharmaceutical Professionals. (2025). API Manufacturer-ZCPC.

- Studies on the Mode of Action of Sulfachloropyrazine against Coccidia in Chickens. J-Stage.

Sources

- 1. Understanding Sulfachloropyrazine Sodium: An Overview of Its Role in Medicine-ZCPC [en.zcpc.net]

- 2. Sulfachloropyrazine Sodium-ZCPC [en.zcpc.net]

- 3. Sulfachloropyrazine Sodium Monohydrate CAS 1392129-96-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 4. ecotec.vn [ecotec.vn]

- 5. discofinechem.com [discofinechem.com]

- 6. Understanding Sulfachloropyrazine Sodium: A Comprehensive Overview for Pharmaceutical Professionals-ZCPC [en.zcpc.net]

- 7. Sulfaclozine - Wikipedia [en.wikipedia.org]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. CN111217760B - Synthetic method of sulfachloropyrazine sodium - Google Patents [patents.google.com]

- 10. CN104945338A - Process for preparing sulfachloropyrazine sodium - Google Patents [patents.google.com]

- 11. CN102617489A - Preparation method of sulfaclozine sodium - Google Patents [patents.google.com]

- 12. Sulfachloropyrazine Sodium: An In-Depth Exploration of Its Pharmacological Properties-ZCPC [en.zcpc.net]

- 13. Sulfachloropyrazine Sodium Raw Material, API CAS 1392129-96-2 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 14. Efficacy of Sulphachloropyrazine, Amprolium Hydrochloride, Trimethoprim-Sulphamethoxazole, and Diclazuril against Experimental and Natural Rabbit Coccidiosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jstage.jst.go.jp [jstage.jst.go.jp]

- 16. A simple and sensitive UHPLC-MS/MS method for the determination of sulfachloropyrazine sodium in chicken plasma and application in a comparative pharmacokinetic study - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 17. Determination of sulphachloropyrazine-diaveridine residues by high performance liquid chromatography in broiler edible tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

- 19. Pharmacokinetic aspects of a sulphachloropyridazine trimethoprim preparation in normal and diseased fowl - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: The Antibacterial and Antiprotozoal Spectrum of Sulfachloropyrazine Sodium

Abstract: Sulfachloropyrazine sodium is a sulfonamide antibiotic with significant applications in veterinary medicine for treating and preventing bacterial and protozoal infections. This guide provides an in-depth analysis of its spectrum of activity, mechanism of action, the synergistic relationship with trimethoprim, and standardized methodologies for its evaluation. By competitively inhibiting dihydropteroate synthase, Sulfachloropyrazine sodium disrupts the crucial folic acid synthesis pathway in susceptible microorganisms, exerting a bacteriostatic effect against a wide range of Gram-positive and Gram-negative bacteria and a coccidiocidal effect against various Eimeria species. This document synthesizes current knowledge to serve as a technical resource for researchers, veterinarians, and drug development professionals, offering insights into the compound's therapeutic efficacy and application.

Introduction

Sulfachloropyrazine sodium, also known as sulfaclozine sodium, is a synthetic antimicrobial agent belonging to the sulfonamide class.[1][2] First developed in the mid-20th century, sulfonamides were among the first classes of antibiotics to be used systemically and continue to play a vital role in managing infectious diseases, particularly in veterinary medicine.[1] Sulfachloropyrazine sodium is characterized by its broad-spectrum activity, which encompasses a variety of Gram-positive and Gram-negative bacteria, as well as several protozoan parasites.[3][4][5] Its primary use is in the livestock and poultry industries to control respiratory, gastrointestinal, and urinary tract infections, and to treat and prevent coccidiosis, a significant parasitic disease.[3][4][6] This guide will provide a detailed examination of the scientific principles underlying its antimicrobial activity.

Mechanism of Action: Folic Acid Synthesis Inhibition

The therapeutic effect of Sulfachloropyrazine sodium is derived from its ability to interfere with the metabolic pathways of microorganisms.[4] Specifically, it functions as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[3]

The Causality of Inhibition: Bacteria and protozoa must synthesize their own folic acid (vitamin B9), an essential precursor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids.[7] The pathway begins with para-aminobenzoic acid (PABA). Due to its structural similarity to PABA, Sulfachloropyrazine sodium binds to the active site of the DHPS enzyme, preventing the conversion of PABA into dihydropteroic acid, a critical intermediate in the folic acid pathway.[1][3] This competitive antagonism effectively halts the production of folic acid, leading to a bacteriostatic effect—inhibiting the growth and reproduction of the pathogen and allowing the host's immune system to clear the infection.[1][6]

Synergistic Action with Trimethoprim

The efficacy of sulfonamides like Sulfachloropyrazine sodium is significantly enhanced when combined with diaminopyrimidines, such as trimethoprim. This combination results in a sequential blockade of the same metabolic pathway. While Sulfachloropyrazine inhibits DHPS, trimethoprim inhibits a subsequent enzyme, dihydrofolate reductase (DHFR), which is responsible for converting dihydrofolic acid to tetrahydrofolic acid.

This dual-action approach produces a synergistic and often bactericidal effect, which is more potent than the sum of the individual agents.[8] Studies have shown that combining sulfachloropyridazine (a closely related compound) with trimethoprim can increase the efficacy by approximately tenfold against a range of bacteria.[9]

Figure 1: Mechanism of sequential blockade of the folic acid pathway.

In Vitro Spectrum of Activity

Sulfachloropyrazine sodium demonstrates a broad spectrum of activity, primarily targeting bacteria that synthesize their own folic acid. It is important to note that its effectiveness should always be confirmed with susceptibility testing, as resistance can develop.[1]

Bacterial Spectrum

The drug is effective against a wide array of both Gram-positive and Gram-negative bacteria.[4][5][7]

-

Gram-Positive Bacteria: Susceptible organisms often include certain species of Staphylococcus and Streptococcus.

-

Gram-Negative Bacteria: It shows activity against many common pathogens in veterinary settings, such as Escherichia coli and Pasteurella spp.[4]

The table below presents median Minimum Inhibitory Concentration (MIC) values from a study evaluating the combination of sulfachloropyridazine (SCP) and trimethoprim (TMP). While specific to a related compound, these values provide a strong indication of the general efficacy range for this class of sulfonamides.

| Bacterial Type | Drug Combination | Median MIC (μg/mL) |

| Gram-Negative (21 strains) | SCP alone | 2.0 |

| TMP alone | 0.1 | |

| SCP + TMP | 0.2 + 0.02 | |

| Gram-Positive (14 strains) | SCP alone | 2.0 |

| TMP alone | 0.2 | |

| SCP + TMP | 0.2 + 0.04 |

Notably, synergy was not observed against species with high intrinsic resistance, such as Pseudomonas aeruginosa and certain strains of Enterobacter cloacae and Streptococcus faecalis, where the MIC for SCP alone exceeded 10 μg/mL.[9]

Antiprotozoal Spectrum

Beyond its antibacterial properties, Sulfachloropyrazine sodium is a potent antiprotozoal agent, widely recognized for its efficacy against coccidiosis in poultry and other livestock.[2][4][10]

-

Eimeria species: It is effective against various species of Eimeria that cause intestinal parasitic disease.[11][12] The drug acts as a coccidiocidal compound, helping to control clinical outbreaks.[11][12]

-

Toxoplasma gondii: Research has also demonstrated its significant therapeutic effects against acute murine toxoplasmosis, suggesting it is a promising candidate for treating toxoplasmosis in animals.[13] A study found that oral administration of 250 mg/kg of Sulfachloropyrazine sodium twice daily for five days protected 40% of infected mice from death.[13]

Methodologies for Spectrum Determination

To ensure the appropriate and effective use of any antimicrobial, it is crucial to determine its activity against specific pathogens through standardized testing. The Minimum Inhibitory Concentration (MIC) assay is the gold standard for this purpose.[14][15]

Minimum Inhibitory Concentration (MIC) Protocol

The MIC is defined as the lowest concentration of an antimicrobial drug that completely inhibits the visible growth of a microorganism in vitro.[15][16] The broth microdilution method is a common and reliable technique.

Principle: A standardized inoculum of the test bacterium is introduced into wells of a microtiter plate containing serial twofold dilutions of the antimicrobial agent. After incubation, the wells are visually inspected for turbidity to determine the lowest concentration that prevented growth.

Step-by-Step Protocol (Broth Microdilution):

-

Preparation of Antimicrobial Stock Solution: Prepare a concentrated stock solution of Sulfachloropyrazine sodium in a suitable solvent (e.g., sterile deionized water, as it is water-soluble).[2][3]

-

Preparation of Microtiter Plates:

-

Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.

-

Add 50 µL of the drug stock solution to the first well of each row to be tested.

-

Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, discarding the final 50 µL from the last well. This creates a gradient of drug concentrations.

-

-

Inoculum Preparation:

-

Culture the bacterial isolate overnight on an appropriate agar medium.

-

Suspend several colonies in saline to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[14]

-

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control well (no drug) and a sterility control well (no bacteria).

-

Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.

-

Reading the MIC: After incubation, determine the MIC by identifying the lowest drug concentration well with no visible bacterial growth (turbidity).[16] For sulfonamides, the recommended endpoint is the concentration that inhibits ≥80% of growth compared to the control.[16]

Figure 2: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

Sulfachloropyrazine sodium remains a cornerstone antimicrobial in veterinary medicine due to its broad-spectrum efficacy against key bacterial and protozoal pathogens. Its mechanism, centered on the disruption of the essential folic acid synthesis pathway, provides a targeted approach to inhibiting microbial growth. The potentiation of its activity through synergistic combination with trimethoprim further enhances its therapeutic value. A thorough understanding of its spectrum, grounded in standardized methodologies like MIC testing, is paramount for its judicious and effective application, ensuring continued success in the management of animal health while mitigating the risks of antimicrobial resistance.

References

- Sulfachloropyrazine Sodium: An In-Depth Exploration of Its Pharmacological Properties. (2025). Vertex AI Search.

- Understanding Sulfachloropyrazine Sodium: An Overview of Its Role in Medicine-ZCPC. (2025). ZCPC.

- Sulfachloropyrazine Sodium Monohydrate CAS 1392129-96-2. Beijing Entrepreneur Science & Trading Co., Ltd.

- Understanding the Antimicrobial Spectrum of Sulfachloropyridazine Sodium. NINGBO INNO PHARMCHEM CO.,LTD.

- Sulfaclozine sodium (Sulfachloropyrazine sodium). MedChemExpress.

- Comprehensive Overview of Sulfachloropyridazine Sodium in Pharmaceutical Chemistry. (2025). ZCPC.

- Understanding Sulfachloropyrazine Sodium: A Key Player in Veterinary Medicine-ZCPC. (2025). ZCPC.

- Understanding Sulfachloropyrazine Sodium: A Comprehensive Overview for Pharmaceutical Professionals. (2025). ZCPC.

- Chemotherapeutic activity of the combination of sulfachloropyridazine and trimethoprim against experimental colibacillosis of chickens and piglets and demonstration of the trimethoprim-induced potentiation of sulfachloropyridazine in vitro and in vivo. CABI Digital Library.

- Sulfachloropyrazine disposition in Eimeria tenella infected chickens. CABI Digital Library.

- Efficacy of Sulphachloropyrazine, Amprolium Hydrochloride, Trimethoprim-Sulphamethoxazole, and Diclazuril against Experimental and Natural Rabbit Coccidiosis. Semantic Scholar.

- Great efficacy of sulfachloropyrazine-sodium against acute murine toxoplasmosis. NIH.

- Sulfachloropyrazine sodium monohydr

- (PDF) Sulfachloropyrazine disposition in Eimeria tenella infected chickens.

- Long-Term Effects of Sulfadiazine-Trimethoprim Medicated Diet on Cardiac Function, Hematology, and Weight Gain in Hsd:ICR (CD1) and Tac:SW Mice. NIH.

- Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. NIH.

- The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpret

- Microbiology guide to interpreting minimum inhibitory concentr

Sources

- 1. Understanding Sulfachloropyrazine Sodium: An Overview of Its Role in Medicine-ZCPC [en.zcpc.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Sulfachloropyrazine Sodium: An In-Depth Exploration of Its Pharmacological Properties-ZCPC [en.zcpc.net]

- 4. Sulfachloropyrazine Sodium Monohydrate CAS 1392129-96-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 5. Comprehensive Overview of Sulfachloropyridazine Sodium in Pharmaceutical Chemistry-ZCPC [en.zcpc.net]

- 6. Understanding Sulfachloropyrazine Sodium: A Key Player in Veterinary Medicine-ZCPC [en.zcpc.net]

- 7. nbinno.com [nbinno.com]

- 8. Long-Term Effects of Sulfadiazine-Trimethoprim Medicated Diet on Cardiac Function, Hematology, and Weight Gain in Hsd:ICR (CD1) and Tac:SW Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. scbt.com [scbt.com]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. researchgate.net [researchgate.net]

- 13. Great efficacy of sulfachloropyrazine-sodium against acute murine toxoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. idexx.com [idexx.com]

- 16. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Sulfachloropyrazine Sodium for the Management of Avian Coccidiosis

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Enduring Challenge of Avian Coccidiosis

Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, represents one of the most significant economic challenges to the global poultry industry.[1] The disease is characterized by a rapid lifecycle within the host, leading to extensive damage to the intestinal mucosa, resulting in diarrhea, weight loss, decreased production, and in severe cases, mortality.[2][3] The ubiquitous nature of Eimeria oocysts in poultry environments necessitates robust control strategies. While prophylactic in-feed medication has been a cornerstone of control, the treatment of clinical outbreaks remains critical.[4][5] Sulfachloropyrazine (SCP) sodium, a sulfonamide antibiotic, is an established and effective therapeutic agent for treating such clinical outbreaks of coccidiosis in poultry.[4][5][6] This guide provides a detailed technical examination of its pharmacology, application, and the scientific methodologies underpinning its use.

Section 1: Core Pharmacology and Mechanism of Action

Sulfachloropyrazine sodium, like all sulfonamides, functions as a competitive antagonist of para-aminobenzoic acid (PABA).[1][7] Eimeria species, being protozoa, cannot uptake folate from their environment and must synthesize it de novo. This folate biosynthesis pathway is essential for the production of nucleic acids and certain amino acids, which are critical for parasite replication.[8][9]

Inhibition of the Folate Biosynthesis Pathway

The key enzyme in the initial stage of this pathway is dihydropteroate synthase (DHPS). DHPS catalyzes the condensation of PABA with dihydropteroate pyrophosphate (DHPPP). Due to its structural similarity to PABA, sulfachloropyrazine competitively binds to the active site of DHPS.[10] This action blocks the formation of dihydropteroate, leading to a depletion of the essential downstream product, tetrahydrofolate (THF). The resulting cessation of DNA synthesis and cell division arrests the development of the parasite.[8][10] This mechanism is particularly effective against the rapidly multiplying asexual stages (schizonts) of the Eimeria lifecycle.[2][11]

Caption: Competitive inhibition of Dihydropteroate Synthase by Sulfachloropyrazine.

Section 2: Pharmacokinetic Profile in Gallus gallus domesticus

Understanding the absorption, distribution, metabolism, and excretion (ADME) of sulfachloropyrazine is fundamental to optimizing its therapeutic efficacy and ensuring food safety. The pharmacokinetics can be significantly influenced by the health status of the bird.

Comparative Pharmacokinetics: Healthy vs. Coccidia-Infected Poultry

Research has demonstrated that the disposition of sulfachloropyrazine is altered in chickens clinically affected by Eimeria tenella.[4][5] Intestinal damage caused by the parasite can impair gut motility and alter the integrity of the intestinal wall, leading to delayed drug absorption.[4] This is a critical consideration for dosage and withdrawal period calculations in a clinical setting.

A study by Haritova et al. (2013) provides key comparative data following a 3-day treatment course.[4]

| Parameter | Healthy Chickens | E. tenella-Infected Chickens | Causality of Difference |

| Absorption Half-Life (t½a) | Not specified | 17.24 ± 3.50 h | Delayed absorption due to intestinal pathology and decreased GI motility.[4] |

| Time to Max. Concentration (Tmax) | Not specified | 23.41 ± 3.78 h | Slower absorption rate in infected birds leads to a longer time to reach peak serum levels.[4] |

| Max. Serum Concentration (Cmax) | Lower | Significantly Higher | Altered gut integrity may lead to an overall higher systemic exposure.[4][5] |

| Accumulation Index | Not specified | 1.22 ± 0.13 | Indicates moderate drug accumulation with repeated dosing over 3 days.[4] |

Data synthesized from Haritova, A. M., et al. (2013).[4]

These findings suggest that in diseased birds, the drug remains in the system longer and at higher concentrations, which may enhance its therapeutic effect but also necessitates a re-evaluation of withdrawal times to prevent tissue residues.[4]

Tissue Distribution and Residue Depletion

Sulfachloropyrazine distributes to various edible tissues.[12] Significantly higher levels are often found in the duodenum, ceca, and liver of infected chickens, which correlates with the sites of infection and drug metabolism.[4] Residue depletion is a critical aspect for regulatory compliance. Studies have shown that sulfachloropyrazine can be detected in edible tissues for an extended period post-treatment, with a calculated withdrawal time of 14 days in one study to ensure concentrations fall below established Maximum Residue Limits (MRLs).[12] However, regulatory MRLs and withdrawal periods vary by jurisdiction. For instance, the U.S. Food and Drug Administration mandates a 4-day withdrawal period.[13] In the EU, the MRL for all sulfonamides in edible tissues is 100 µg/kg.[14][15]

Section 3: Clinical Application and Therapeutic Protocol

Sulfachloropyrazine sodium is primarily used for the therapeutic treatment of clinical coccidiosis outbreaks rather than for long-term prophylaxis.[5][11] Its rapid action is crucial when birds exhibit symptoms such as bloody stools.[16]

Dosage and Administration

The most common and effective route of administration during an outbreak is via the drinking water, as sick birds will often continue to drink even when their feed intake is reduced.[4]

-

Standard Regulatory Dosage (U.S. FDA): Administer as a 0.03% solution in drinking water for 3 consecutive days.[13]

-